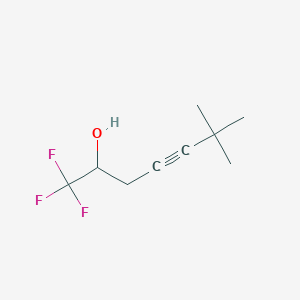

1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol

Vue d'ensemble

Description

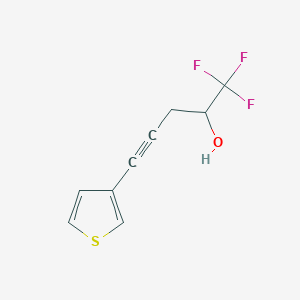

1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol, also known as “TMDH”, is a fluorinated organic compound that has recently become of interest to the scientific community due to its unique properties. It is a colourless liquid, and it has a relatively low boiling point and low melting point. TMDH has been studied for its potential applications in various fields, including synthesis, catalysis, and drug development.

Applications De Recherche Scientifique

Synthesis of NNO Ketoimines

1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol: can be utilized in the synthesis of NNO ketoimines bearing trifluoromethyl substituents. This process typically involves Schiff base condensation, which is a key step in the preparation of these compounds. The trifluoromethyl group in the molecule can significantly influence the electronic properties of the ketoimines, making them valuable for various chemical studies and potential applications in material science .

Preparation of Octahedral Werner-type Cobalt (II) Complexes

This compound is also instrumental in the synthesis of octahedral Werner-type cobalt (II) complexes. These complexes are of interest due to their magnetic properties and potential applications in magnetic materials. The ability to form stable complexes with transition metals like cobalt can lead to advancements in the study of coordination chemistry .

Study of Thermally Activated Slow Relaxation of Magnetization

The Er (3+) complexes formed with 1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol exhibit thermally activated slow relaxation of magnetization under a zero direct-current (DC) field. This property is significant for research in quantum computing and information storage, where control over magnetic relaxation is crucial .

Deuterium Exchange Reactions

Researchers can use 1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol in deuterium exchange reactions, such as in the preparation of D2-TFDMHD by mixing with D2O. This application is particularly relevant in the field of nuclear magnetic resonance (NMR) spectroscopy, where deuterated compounds are used to study molecular structures and dynamics .

Organic Synthesis Building Blocks

Due to its unique structure, 1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol serves as a building block in organic synthesis. Its incorporation into larger molecules can introduce desirable properties such as increased volatility or reactivity, which are beneficial in various synthetic pathways .

Development of Fluorinated Pharmaceuticals

The trifluoromethyl group present in 1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol is a common moiety in pharmaceuticals. Its inclusion in drug molecules can improve metabolic stability, bioavailability, and binding affinity to biological targets. Therefore, this compound may play a role in the design and development of new fluorinated drugs .

Propriétés

IUPAC Name |

1,1,1-trifluoro-6,6-dimethylhept-4-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13F3O/c1-8(2,3)6-4-5-7(13)9(10,11)12/h7,13H,5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYGEUNBOMJAMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C#CCC(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1,1-Trifluoro-6,6-dimethylhept-4-yn-2-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

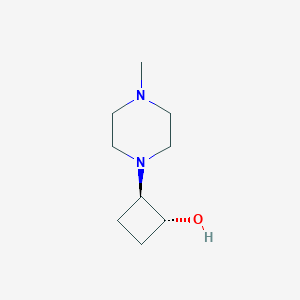

![1-{[(4-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485522.png)

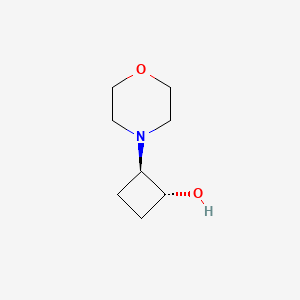

![1-{[(2,4-Difluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485525.png)

![trans-2-[Methoxy(methyl)amino]cyclobutan-1-ol](/img/structure/B1485527.png)

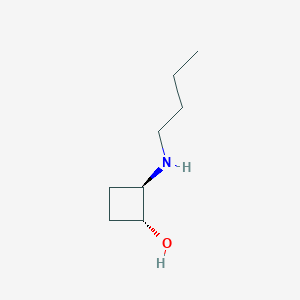

![trans-2-[Cyclohexyl(methyl)amino]cyclobutan-1-ol](/img/structure/B1485530.png)

![trans-2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol](/img/structure/B1485532.png)

![1-{[(3-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485533.png)

![1-{[Bis(2-hydroxyethyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485536.png)

![2-{[trans-2-Hydroxycyclobutyl]amino}propane-1,3-diol](/img/structure/B1485538.png)

![1-[3-(Thiophen-2-yl)prop-2-yn-1-yl]cyclopentan-1-ol](/img/structure/B1485541.png)

![tert-butyl (3R,4R)-3-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B1485543.png)